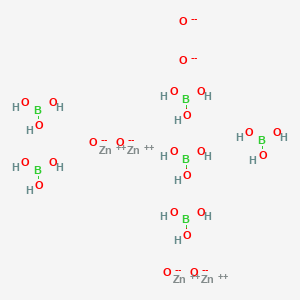

Tetrazinc hexaborateoxide

Description

Tetrazinc hexaborateoxide is a zinc-containing inorganic compound characterized by a tetra-zinc (Zn₄) cluster integrated within a borate-oxygen framework. Such clusters are of interest in catalysis and materials science due to zinc’s redox versatility and borate’s ability to stabilize metal centers .

Properties

CAS No. |

12008-25-2 |

|---|---|

Molecular Formula |

B6H18O24Zn4-4 |

Molecular Weight |

728.5 |

IUPAC Name |

tetrazinc;boric acid;oxygen(2-) |

InChI |

InChI=1S/6BH3O3.6O.4Zn/c6*2-1(3)4;;;;;;;;;;/h6*2-4H;;;;;;;;;;/q;;;;;;6*-2;4*+2 |

InChI Key |

YTAZTGQOQRYDAP-UHFFFAOYSA-N |

SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

Synonyms |

tetrazinc hexaborateoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Zn(II)-Based Catalysts

Simpler Zn(II) compounds, such as those used in fatty acid esterification (e.g., Zn²⁺ salts), share catalytic functionality but lack the structural complexity of tetrazinc clusters. For example, Zn(II) catalysts achieve turnover numbers (TONs) of ~10³–10⁴ in transesterification reactions under mild conditions, whereas tetrazinc clusters in biomimetic systems (e.g., Mimochrome) exhibit higher TONs (~10⁵) due to synergistic metal interactions .

(b) Metalloporphyrin Complexes

Mimochrome, a synthetic metalloporphyrin with a zinc-coordinated heme-like structure, demonstrates catalytic efficiency in oxidation reactions. Unlike tetrazinc hexaborateoxide, Mimochrome relies on a single zinc center embedded in a porphyrin ring, limiting its stability at high temperatures (>80°C). In contrast, borate-stabilized tetrazinc clusters retain activity up to 150°C, making them more suitable for industrial processes .

(c) Metal Borate Hydrates

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) shares a borate-metal framework but differs in central metal (Co vs. Zn) and hydration state. Key comparisons include:

Performance in Catalysis

Tetrazinc clusters outperform mononuclear Zn(II) catalysts in reactions requiring multi-electron transfer (e.g., oxygen reduction). For instance, biomimetic tetrazinc systems achieve Faradaic efficiencies >90% in O₂ reduction, compared to ~70% for Zn²⁺ salts . However, Zn(II) catalysts remain preferable for large-scale esterification due to lower synthesis costs .

Stability and Environmental Impact

Borate matrices enhance the stability of tetrazinc clusters against hydrolysis, a common issue for Zn(II) salts in aqueous media. However, zinc leaching remains a concern in acidic conditions (pH < 4), whereas cobalt borates exhibit higher acid resistance but pose greater toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.